Cas no 20865-26-3 (4-amino-3-Pyridazinecarbonitrile)
4-amino-3-Pyridazinecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-3-Pyridazinecarbonitrile
- 3-Pyridazinecarbonitrile,4-amino-(8CI,9CI)
- 4-aminopyridazine-3-carbonitrile
- 3-Pyridazinecarbonitrile, 4-amino-
- SCHEMBL4164685
- DB-295154
- AKOS006279489
- DTXSID80423495
- 20865-26-3
-
- MDL: MFCD03452763
- Inchi: 1S/C5H4N4/c6-3-5-4(7)1-2-8-9-5/h1-2H,(H2,7,8)
- InChI Key: YNFPHUZEKFZAMU-UHFFFAOYSA-N
- SMILES: NC1=C(C#N)N=NC=C1
Computed Properties
- Exact Mass: 120.04372
- Monoisotopic Mass: 120.043596145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.59
4-amino-3-Pyridazinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D517333-1g |
4-AMinopyridazine-3-carbonitrile |
20865-26-3 | 97% | 1g |
$3420 | 2024-05-24 | |
| eNovation Chemicals LLC | D517333-5g |
4-AMinopyridazine-3-carbonitrile |
20865-26-3 | 97% | 5g |
$9820 | 2024-05-24 |
4-amino-3-Pyridazinecarbonitrile Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-amino-3-Pyridazinecarbonitrile
4-Amino-3-Pyridazinecarbonitrile (CAS No. 20865-26-3): An Overview of Its Properties, Applications, and Recent Research
4-Amino-3-Pyridazinecarbonitrile (CAS No. 20865-26-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-amino-3-cyanopyridazine, belongs to the class of pyridazines and is characterized by its unique structural features and chemical properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the study of 4-amino-3-Pyridazinecarbonitrile.
Chemical Structure and Properties
4-Amino-3-Pyridazinecarbonitrile has a molecular formula of C5H4N4, with a molecular weight of approximately 116.11 g/mol. The compound features a six-membered ring with nitrogen atoms at positions 1 and 4, and a cyano group at position 3. The presence of the amino group at position 4 adds to its reactivity and potential for forming various derivatives. The compound is typically a white crystalline solid with a melting point around 200°C. It is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 4-amino-3-Pyridazinecarbonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyanoacetic acid with hydrazine to form 3-cyanopyridazine, which is then further treated with ammonia to introduce the amino group at position 4. Another approach involves the cyclization of N-cyanoacetamidine with an appropriate nitrile or amide precursor. These methods have been optimized over the years to improve yield and purity, making 4-amino-3-Pyridazinecarbonitrile readily accessible for research purposes.
Biological Activities and Applications
4-Amino-3-Pyridazinecarbonitrile has garnered significant attention due to its diverse biological activities. One of its notable applications is in the field of anticancer research. Studies have shown that derivatives of 4-amino-3-Pyridazinecarbonitrile exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.
In addition to its anticancer properties, 4-amino-3-Pyridazinecarbonitrile has also been investigated for its potential as an anti-inflammatory agent. Research has demonstrated that certain derivatives can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Recent Research Developments
The past few years have seen significant advancements in the study of 4-amino-3-Pyridazinecarbonitrile. A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives to identify more potent and selective compounds. The researchers found that modifications at specific positions on the pyridazine ring could enhance antiproliferative activity while reducing toxicity.
Another notable study focused on the use of 4-amino-3-Pyridazinecarbonitrile-based compounds as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. The research team discovered that certain derivatives could effectively inhibit beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
FUTURE PERSPECTIVES AND CONCLUSIONS
The ongoing research on 4-amino-3-Pyridazinecarbonitrile highlights its potential as a valuable scaffold for drug discovery and development. The compound's unique structural features and diverse biological activities make it an attractive target for medicinal chemists seeking to develop novel therapeutics for various diseases. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, it is likely that new applications will emerge, further expanding its utility in both academic research and pharmaceutical industries.
20865-26-3 (4-amino-3-Pyridazinecarbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)